molecular formula C9H7ClO B7760831 alpha-Chlorocinnamaldehyde CAS No. 33603-89-3

alpha-Chlorocinnamaldehyde

Cat. No.: B7760831
CAS No.: 33603-89-3
M. Wt: 166.60 g/mol
InChI Key: SARRRAKOHPKFBW-TWGQIWQCSA-N
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Description

Alpha-Chlorocinnamaldehyde: is an organic compound with the molecular formula C9H7ClO . It is a derivative of cinnamaldehyde, where a chlorine atom is substituted at the alpha position of the propenal chain. This compound is known for its distinctive chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Chlorocinnamaldehyde can be synthesized through the chlorination of cinnamaldehyde. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the alpha position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Alpha-Chlorocinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form alpha-chlorocinnamic acid.

    Reduction: Reduction of this compound can yield alpha-chlorocinnamyl alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Alpha-chlorocinnamic acid.

    Reduction: Alpha-chlorocinnamyl alcohol.

    Substitution: Various substituted cinnamaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Alpha-Chlorocinnamaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studies have explored its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of fragrances and flavoring agents, as well as in the synthesis of various fine chemicals.

Mechanism of Action

The mechanism of action of alpha-Chlorocinnamaldehyde involves its interaction with cellular components. It can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s ability to form reactive intermediates also plays a role in its biological activity.

Comparison with Similar Compounds

    Cinnamaldehyde: The parent compound, lacking the chlorine substitution.

    4-Chlorocinnamaldehyde: Chlorine substitution at the para position of the phenyl ring.

    4-Nitrocinnamaldehyde: Nitro group substitution at the para position of the phenyl ring.

Uniqueness: Alpha-Chlorocinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(Z)-2-chloro-3-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARRRAKOHPKFBW-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=O)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031058
Record name alpha-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18365-42-9, 33603-89-3
Record name Cinnamaldehyde, alpha-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018365429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamaldehyde, alpha-chloro-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Chlorocinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chlorocinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.383
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Chlorocinnamaldehyde
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alpha-Chlorocinnamaldehyde
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alpha-Chlorocinnamaldehyde
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alpha-Chlorocinnamaldehyde
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alpha-Chlorocinnamaldehyde
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